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Compound of Interest

Compound Name: Farobin A

Cat. No.: B12370229 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and

is not a substitute for professional medical advice. Faropenem is an antibiotic that is approved

for use in some countries but not all; its use should be guided by local regulatory status and

prescribing information.

Executive Summary
Faropenem is a β-lactam antibiotic belonging to the penem subclass, structurally similar to

carbapenems. It is administered orally as a prodrug, faropenem medoxomil, which is rapidly

hydrolyzed to the active form, faropenem. This technical guide provides a comprehensive

overview of the available non-clinical and clinical safety and toxicity data for faropenem. The

compound generally exhibits a favorable safety profile, with the most common adverse effects

being mild to moderate gastrointestinal disturbances. Preclinical studies have established a

No-Observed-Adverse-Effect Level (NOAEL) in juvenile animals, and while specific data from

comprehensive genotoxicity, carcinogenicity, and reproductive toxicity studies are not widely

published in publicly accessible literature, existing information suggests a low potential for

serious systemic toxicity.

Mechanism of Action
Like other β-lactam antibiotics, faropenem exerts its bactericidal effect by inhibiting the

synthesis of the bacterial cell wall. It has a high affinity for penicillin-binding proteins (PBPs),
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which are essential enzymes for the final steps of peptidoglycan synthesis. By binding to and

inactivating these proteins, faropenem disrupts the integrity of the bacterial cell wall, leading to

cell lysis and death. Its structure, particularly the chiral tetrahydrofuran substituent, confers

stability against hydrolysis by a wide range of β-lactamases, including extended-spectrum β-

lactamases (ESBLs).
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Caption: Mechanism of action of Faropenem in inhibiting bacterial cell wall synthesis.

Non-Clinical Toxicity Profile
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Detailed non-clinical toxicology data for faropenem is limited in publicly available literature,

partly because the compound has not been approved by the US FDA, and detailed regulatory

submission documents are not accessible. However, key studies and data points have been

identified.

Acute Toxicity
Specific experimental LD50 values from single-dose studies in rodents were not found in the

reviewed literature. A computationally predicted acute toxicity value is available.

Species
Route of
Administration

Parameter
Value
(Predicted)

Reference

Rat Oral LD50 2.3262 mol/kg DrugBank Online

Repeated-Dose Toxicity
A key study evaluating the toxicity of faropenem medoxomil in juvenile beagle dogs has been

published and provides a No-Observed-Adverse-Effect Level (NOAEL).

Species
Route of
Administr
ation

Duration

Dose
Levels
(mg/kg/da
y)

Key
Findings

NOAEL
(mg/kg/da
y)

Referenc
e

Beagle

Dog

(Juvenile)

Oral (QID) 28 Days

0, 100,

300, 600,

1400

Adverse

effects on

body

weight

(males)

and kidney

findings

were

observed

at 1400

mg/kg/day.

600 [1]
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Genotoxicity
Specific results from a standard battery of genotoxicity tests (e.g., Ames test, chromosomal

aberration assay) for faropenem were not identified in the public domain.

Carcinogenicity
Long-term carcinogenicity studies in animals for faropenem have not been reported in the

available literature.

Reproductive and Developmental Toxicity
While some reviews mention that animal experiments showed no evidence of teratogenicity,

detailed study reports on fertility, embryo-fetal development (teratology), and pre- and post-

natal development were not available for this guide.

Safety Pharmacology
Cardiovascular Safety: Publicly available experimental data on the effect of faropenem on

the hERG (human Ether-à-go-go-Related Gene) channel is not available. Computational

predictions suggest a low risk, classifying it as a weak or non-inhibitor.

Central Nervous System (CNS) Safety: Compared to the carbapenem imipenem,

faropenem's chemical structure is associated with reduced CNS effects. Clinical studies

have not reported seizures as an adverse event.[2]

Clinical Safety and Tolerability
The safety profile of faropenem has been evaluated in numerous clinical trials. It is generally

well-tolerated.

Summary of Adverse Events from Clinical Trials
The most frequently reported adverse events are gastrointestinal in nature.
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Adverse Event Frequency Severity Notes

Diarrhea Most Common Mild to Moderate

Incidence reported to

be similar to other oral

β-lactam antibiotics.[2]

[3]

Nausea Low Incidence Mild to Moderate ---

Vomiting Low Incidence Mild to Moderate ---

Abdominal Pain Low Incidence Mild to Moderate ---

Rash Infrequent Mild ---

In a study of 113 pediatric patients, the only side effect reported was diarrhea in 12.5% of

cases.[3] Another study reported no serious adverse events and no identified risk of

cardiotoxicity or seizures.[2]

Laboratory Abnormalities
In a study involving elderly patients, 25% experienced abnormal laboratory test value changes,

most frequently transient elevations in liver function tests (AST, ALT, ALP, γ-GTP). These

events were not serious and did not necessitate discontinuation of the drug.

Experimental Protocols
This section details the methodologies for key types of safety and toxicity experiments. While

specific protocols for faropenem studies were largely unavailable, the following represents

standard and cited methodologies.

Juvenile Toxicity Study in Beagle Puppies
This protocol is based on the published study by Faqi et al. (2010).[1]

Objective: To determine the toxicity profile of faropenem medoxomil in neonatal/juvenile dogs

following 28 days of administration.

Test System: Beagle puppies, beginning on Postnatal Day (PND) 22.
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Groups:

Control: Vehicle only

Low Dose: 100 mg/kg/day (administered as 25 mg/kg, four times daily)

Mid Dose 1: 300 mg/kg/day (administered as 75 mg/kg, four times daily)

Mid Dose 2: 600 mg/kg/day (administered as 150 mg/kg, four times daily)

High Dose: 1400 mg/kg/day (administered as 350 mg/kg, four times daily)

Administration: Oral gavage, dose volume of 5 mL/kg/dose.

Duration: 28 consecutive days.

Parameters Monitored:

Clinical observations (daily)

Body weight

Food consumption

Clinical pathology (hematology, clinical chemistry) at baseline and termination

Urinalysis

Toxicokinetics (TK) on Day 1 and Day 27 to determine Cmax, Tmax, and AUC(0-6).

Gross pathology and organ weights at termination.

Histopathology of selected tissues.

Workflow Diagram:
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Caption: Experimental workflow for the 28-day juvenile toxicity study in beagle dogs.

In Vitro Mutagenicity: Bacterial Reverse Mutation Assay
(Ames Test)
This is a generalized protocol as a specific study on faropenem was not found.

Objective: To evaluate the mutagenic potential of a test article by its ability to induce reverse

mutations in histidine-dependent strains of Salmonella typhimurium.

Test System: Multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and E.

coli (e.g., WP2 uvrA), selected to detect various types of mutations (frameshift, base-pair
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substitution).

Metabolic Activation: The assay is performed both in the presence and absence of a

mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats

induced with Aroclor 1254 or phenobarbital/β-naphthoflavone.

Procedure (Plate Incorporation Method):

The test article is dissolved in a suitable solvent (e.g., DMSO, water).

Varying concentrations of the test article, the bacterial tester strain, and (if required) the S9

mix are added to molten top agar.

The mixture is poured onto minimal glucose agar plates.

Plates are incubated at 37°C for 48-72 hours.

Data Analysis: The number of revertant colonies (his+) on the test plates is counted and

compared to the number on the negative (vehicle) control plates. A substance is considered

mutagenic if it produces a concentration-related increase in the number of revertants over

the background. Positive controls (known mutagens) are run in parallel to ensure the validity

of the test system.

In Vitro hERG Assay
This is a generalized protocol for an automated patch-clamp assay, as a specific study on

faropenem was not found.

Objective: To assess the potential of a test article to inhibit the hERG potassium channel, a

key indicator of potential cardiac proarrhythmic risk.

Test System: A mammalian cell line (e.g., HEK-293 or CHO) stably expressing the hERG

channel.

Methodology: Automated whole-cell patch-clamp electrophysiology (e.g., using QPatch or

SyncroPatch systems).

Procedure:
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Cells are prepared and placed into the automated system.

A giga-ohm seal is formed between the cell membrane and the patch-clamp apparatus.

A specific voltage protocol is applied to elicit hERG tail currents.

A stable baseline current is established with a vehicle control solution.

The test article is applied at multiple concentrations in a cumulative or non-cumulative

fashion.

The effect on the hERG tail current is recorded at each concentration until a steady-state

block is achieved.

Data Analysis: The percentage of current inhibition is calculated for each concentration

relative to the baseline. An IC50 value (the concentration at which 50% of the current is

inhibited) is determined by fitting the concentration-response data to the Hill equation.

Conclusion
Faropenem has a well-documented clinical safety profile, characterized primarily by mild and

infrequent adverse events, mainly of a gastrointestinal nature. A juvenile animal toxicity study

has established a NOAEL of 600 mg/kg/day, providing a benchmark for pediatric safety

assessment. However, a comprehensive, publicly available dataset on acute toxicity, repeated-

dose toxicity in adult animals, genotoxicity, carcinogenicity, and reproductive toxicity is lacking.

While its mechanism of action is well-understood and clinical data are reassuring, a complete

preclinical toxicity profile as per current regulatory standards is not fully available in the public

domain. This guide summarizes the currently accessible information to aid researchers and

drug development professionals in their evaluation of faropenem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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